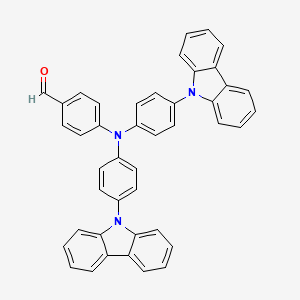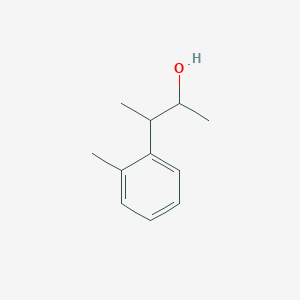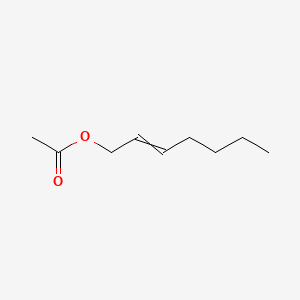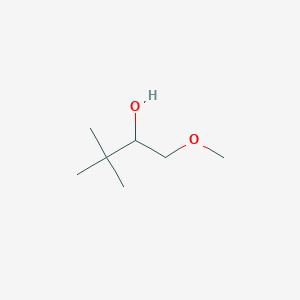
2-(4-Methoxybenzyl)-4-oxo-4-(phenylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)PROPANOIC ACID is an organic compound with a complex structure that includes both methoxyphenyl and phenylcarbamoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzyl chloride with phenyl isocyanate to form an intermediate, which is then reacted with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often require the use of a base, such as triethylamine, and a solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the phenylcarbamoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-[(4-HYDROXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)PROPANOIC ACID.
Reduction: Formation of 2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBINOL)PROPANOIC ACID.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenylcarbamoyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-HYDROXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)PROPANOIC ACID
- 2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBINOL)PROPANOIC ACID
- 2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)BUTANOIC ACID
Uniqueness
2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides a site for further chemical modifications, while the phenylcarbamoyl group enhances its binding affinity to molecular targets.
Eigenschaften
Molekularformel |
C18H19NO4 |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
4-anilino-2-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-23-16-9-7-13(8-10-16)11-14(18(21)22)12-17(20)19-15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
KQDXKOCAJGYGAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(CC(=O)NC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid](/img/structure/B12504352.png)
![3-(2,3-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12504356.png)
![sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate](/img/structure/B12504359.png)


![4-Chloronaphtho[2,3-b]benzofuran](/img/structure/B12504372.png)
![2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile](/img/structure/B12504374.png)


![2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12504384.png)

![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12504397.png)
![2-(6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B12504399.png)

